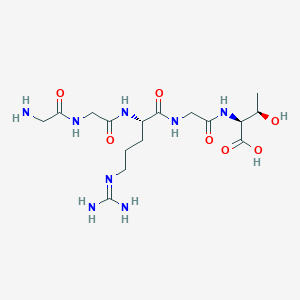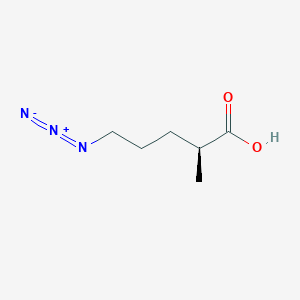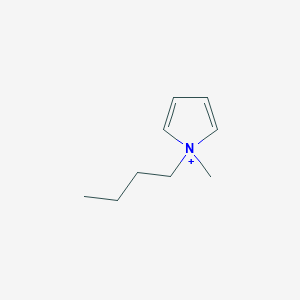
1-Butyl-1-methyl-1H-pyrrol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1-methyl-1H-pyrrol-1-ium is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. These characteristics make them valuable in various scientific and industrial applications.
Preparation Methods
1-Butyl-1-methyl-1H-pyrrol-1-ium can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrolidine with butyl chloride in the presence of a base. The reaction typically occurs under mild conditions and results in the formation of this compound chloride. This compound can then be further purified and converted into other salts, such as this compound bis(trifluoromethylsulfonyl)imide, through ion exchange reactions .
Chemical Reactions Analysis
1-Butyl-1-methyl-1H-pyrrol-1-ium undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1-Butyl-1-methyl-1H-pyrrol-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-1-methyl-1H-pyrrol-1-ium involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, potentially disrupting their functions. Its ionic nature allows it to form strong electrostatic interactions with charged biomolecules, leading to changes in their structure and activity .
Comparison with Similar Compounds
1-Butyl-1-methyl-1H-pyrrol-1-ium can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium: Another widely studied ionic liquid with similar properties but different chemical structure.
1-Ethyl-3-methylimidazolium: Known for its use in various chemical reactions and industrial applications.
1-Butyl-1-methylpyrrolidinium: Similar in structure but with different substituents, leading to variations in its chemical and physical properties
These comparisons highlight the uniqueness of this compound in terms of its specific applications and properties.
Properties
CAS No. |
478315-52-5 |
|---|---|
Molecular Formula |
C9H16N+ |
Molecular Weight |
138.23 g/mol |
IUPAC Name |
1-butyl-1-methylpyrrol-1-ium |
InChI |
InChI=1S/C9H16N/c1-3-4-7-10(2)8-5-6-9-10/h5-6,8-9H,3-4,7H2,1-2H3/q+1 |
InChI Key |
TWHQJIZVAVVHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1(C=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester](/img/structure/B14235681.png)
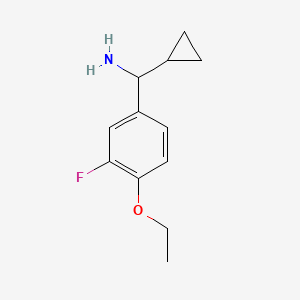
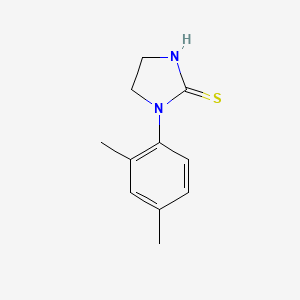
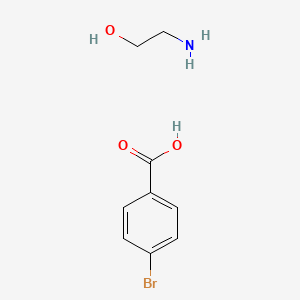
![N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235701.png)
![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)

![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
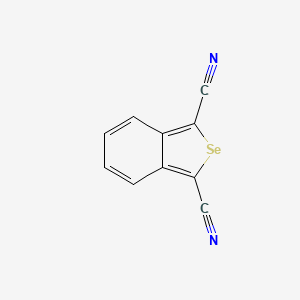
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
